

PQR620 Application Notes and Protocols for Mouse Models

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Compound of Interest

Compound Name: PQR620

Cat. No.: B1574294

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Introduction:

PQR620 is a potent, selective, and brain-penetrant inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.^{[1][2][3]} Due to its critical role in cell growth, proliferation, and metabolism, the mTOR signaling pathway is a key target in various diseases.^[3] **PQR620** has demonstrated significant preclinical efficacy in various mouse models, including oncology and neurology.^{[2][4][5]} These application notes provide a comprehensive overview of **PQR620** dosage, administration, and experimental protocols for use in mouse models, based on available preclinical data.

Data Presentation

Table 1: Pharmacokinetic Profile of PQR620 in Mice

Parameter	Value	Mouse Strain	Dosage	Administration Route	Reference
C _{max} (Plasma)	4.8 µg/mL	C57BL/6J	50 mg/kg	Oral	[1][3]
C _{max} (Brain)	7.7 µg/mL	C57BL/6J	50 mg/kg	Oral	[1][3]
C _{max} (Muscle)	7.6 µg/mL	C57BL/6J	50 mg/kg	Oral	[1][3]
T _{max} (Plasma & Brain)	30 minutes	C57BL/6J	50 mg/kg	Oral	[1][3]
T _{max} (Muscle)	2 hours	C57BL/6J	50 mg/kg	Oral	[1][3]
t _{1/2} (Plasma & Brain)	~5 hours	C57BL/6J	50 mg/kg	Oral	[1][3]
AUC _{0-tz} (Plasma)	20.5 µgh/mL	C57BL/6J	50 mg/kg	Oral	[1][3]
AUC _{0-tz} (Brain)	30.6 µgh/mL	C57BL/6J	50 mg/kg	Oral	[1][3]
AUC _{0-tz} (Muscle)	32.3 µg*h/mL	C57BL/6J	50 mg/kg	Oral	[1][3]
Brain:Plasma Ratio	~1.6	Not Specified	Not Specified	Oral	[6]

Table 2: Tolerability and Efficacy of PQR620 in Mouse Models

Mouse Model	Dosage	Administration Route	Treatment Schedule	Observed Effect	Reference
General Tolerability	MTD = 150 mg/kg	Oral	Not Specified	Excellent tolerability	[1] [2] [3]
Ovarian Carcinoma Xenograft (OVCAR-3)	Not specified	Oral	Daily	Attenuated tumor growth	[1] [2] [3]
Diffuse Large B-cell Lymphoma (DLBCL) Xenograft (SU-DHL-6 & RIVA)	100 mg/kg	Oral	Daily for 14-21 days	2-fold decrease in tumor volume	[7]
DLBCL Xenograft (RI-1)	50 mg/kg	Oral	Daily	Decrease in tumor volume	[8]
DLBCL Xenograft (SU-DHL-6) Combination Therapy	100 mg/kg (with Venetoclax)	Oral	Daily	Synergistic anti-tumor activity	[9]
Non-Small Cell Lung Cancer (NSCLC) Xenograft	Not specified	Oral	Daily	Inhibited tumor growth	[4] [10]
Tuberous Sclerosis Complex (TSC) Epilepsy Model	100 mg/kg	Per day	Not Specified	Decreased number of seizures	[5]

(Tsc1GFAP
cKO)

Chronic
Epilepsy
Model

Tolerable
doses

Not Specified

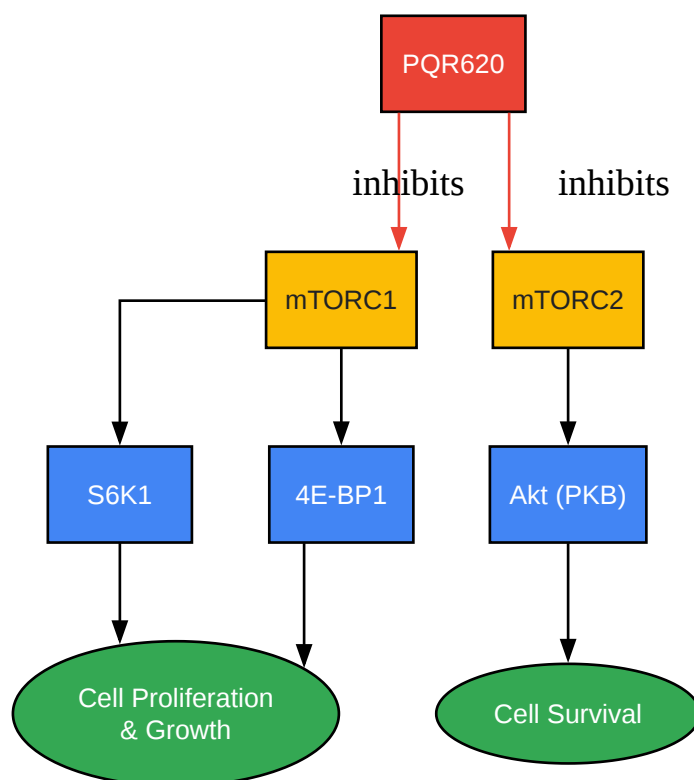
Not Specified

Increased
seizure
threshold

[6]

Signaling Pathway

PQR620 is an ATP-competitive inhibitor of mTOR, which is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2. By inhibiting the kinase activity of mTOR, **PQR620** effectively blocks the signaling of both complexes.



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Caption: **PQR620** inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Protocols

Protocol 1: Oral Administration of PQR620 in Mice

This protocol describes the preparation and oral gavage administration of **PQR620** to mice.

Materials:

- **PQR620**
- Vehicle (e.g., Corn oil, 0.5% methylcellulose)
- Gavage needles (20-22 gauge, 1-1.5 inch, ball-tipped)
- Syringes (1 mL)
- Balance
- Vortex mixer
- Sonicator (optional)

Procedure:

- Preparation of **PQR620** Formulation: a. Calculate the required amount of **PQR620** and vehicle based on the desired dose (e.g., 50 mg/kg or 100 mg/kg) and the number of mice. A typical dosing volume is 10 mL/kg. b. Weigh the calculated amount of **PQR620**. c. Add the **PQR620** to the appropriate volume of vehicle. d. Vortex the mixture thoroughly to ensure a uniform suspension. Sonication can be used to aid in suspension if necessary. Prepare fresh daily.
- Animal Handling: a. Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.
- Oral Gavage: a. Draw the appropriate volume of the **PQR620** suspension into a 1 mL syringe fitted with a gavage needle. b. Ensure there are no air bubbles in the syringe. c. With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing over the tongue towards the esophagus. d. Advance the needle slowly and smoothly until the tip is in the stomach. Do not force the needle. e. Slowly administer the suspension. f. Gently remove the gavage needle. g. Return the mouse to its cage and monitor for any signs of distress.

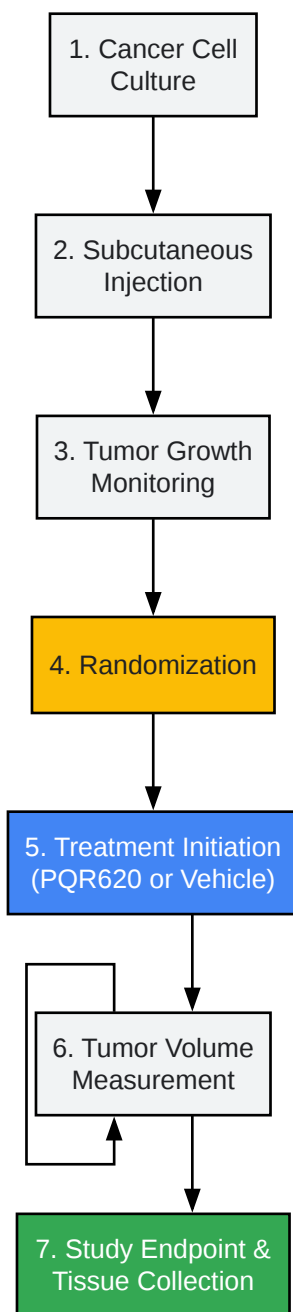
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of **PQR620** in a subcutaneous xenograft model.

Materials:

- Cancer cells (e.g., OVCAR-3, SU-DHL-6)
- Immunocompromised mice (e.g., NOD-Scid, BALB/c nude)
- Matrigel (optional)
- Calipers
- **PQR620** formulation
- Vehicle control

Experimental Workflow:



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Caption: Workflow for a xenograft efficacy study.

Procedure:

- Cell Preparation and Implantation: a. Culture cancer cells to the desired number. b. Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel. c.

Subcutaneously inject the cell suspension (e.g., $5-10 \times 10^6$ cells) into the flank of each mouse.[7]

- Tumor Growth and Randomization: a. Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$. b. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]
- Treatment Administration: a. Administer **PQR620** (e.g., 50 or 100 mg/kg) or vehicle control orally to the respective groups daily, as described in Protocol 1.[7][8]
- Efficacy Assessment: a. Measure tumor volumes at regular intervals (e.g., twice or three times a week). b. Monitor the body weight and overall health of the mice throughout the study.
- Study Endpoint and Analysis: a. The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration (e.g., 14 or 21 days). [7] b. At the endpoint, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific cell lines, mouse strains, and research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

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